![molecular formula C9H6ClNO2 B1601589 5-Chloro-2-méthyl-4H-benzo[d][1,3]oxazin-4-one CAS No. 5627-73-6](/img/structure/B1601589.png)
5-Chloro-2-méthyl-4H-benzo[d][1,3]oxazin-4-one
Vue d'ensemble
Description
5-Chloro-2-methyl-4H-benzo[d][1,3]oxazin-4-one is a useful research compound. Its molecular formula is C9H6ClNO2 and its molecular weight is 195.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-Chloro-2-methyl-4H-benzo[d][1,3]oxazin-4-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Chloro-2-methyl-4H-benzo[d][1,3]oxazin-4-one including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Activité antibactérienne
Les quinazolinones, y compris la 5-chloro-2-méthyl-4H-benzo[d][1,3]oxazin-4-one, sont de puissants inhibiteurs de la croissance bactérienne . Elles ont été utilisées avec succès dans le traitement de la tuberculose et d'autres maladies infectieuses . Ce composé a également été montré pour inhiber la croissance de certaines bactéries Gram-négatives, telles que Salmonella typhi et Escherichia coli .
Activité antifongique
Les quinazolinones et leurs dérivés ont montré des propriétés antifongiques significatives . Cela en fait des candidats potentiels pour le développement de nouveaux médicaments antifongiques .
Activité anti-inflammatoire et analgésique
Les dérivés de quinazolinone, y compris la this compound, ont démontré des activités anti-inflammatoires et analgésiques . Cela suggère leur utilisation potentielle dans le traitement des affections associées à l'inflammation et à la douleur .
Activité anticonvulsivante
Les quinazolinones ont été trouvées pour posséder des propriétés anticonvulsivantes . Cela en fait des candidats potentiels pour le développement de nouveaux médicaments anticonvulsivants .
Activité anticancéreuse
Les quinazolinones ont montré une activité anticancéreuse, suggérant leur utilisation potentielle dans le traitement du cancer . Le mécanisme exact de leur activité anticancéreuse est encore à l'étude .
Activité anti-VIH
Les quinazolinones ont démontré une activité anti-VIH . Cela suggère leur utilisation potentielle dans le traitement de l'infection par le VIH .
Mécanisme D'action
Target of Action
Related compounds have shown potential as protease inhibitors , suggesting that this compound may also interact with proteases or similar enzymes.
Mode of Action
It’s known that the compound is synthesized through a reaction of aryl-substituted anthranilic acids with orthoesters in ethanol, catalyzed by acetic acid . The success of this elimination process is assumed to be dependent on the availability of the unshared electron pair on N1 and its ability to align antiperiplanar to the departing alcohol .
Biochemical Pathways
Given its potential role as a protease inhibitor , it may impact pathways involving these enzymes.
Result of Action
Related compounds have demonstrated diverse biological activities, including hypolipidemic activity and inhibitory activity towards the serine protease human leukocyte elastase .
Action Environment
It’s known that the reactions to synthesize this compound were carried out under very mild conditions such as room temperature or 30°c, without the use of an inert atmosphere .
Analyse Biochimique
Biochemical Properties
Benzoxazinone derivatives, to which this compound belongs, are known to interact with various enzymes, proteins, and other biomolecules
Cellular Effects
Some benzoxazinone derivatives have been shown to inhibit cell proliferation . It is possible that 5-Chloro-2-methyl-4H-benzo[d][1,3]oxazin-4-one could have similar effects on cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
It is possible that this compound could exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Propriétés
IUPAC Name |
5-chloro-2-methyl-3,1-benzoxazin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClNO2/c1-5-11-7-4-2-3-6(10)8(7)9(12)13-5/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HONXTRAMSCAREG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C(=CC=C2)Cl)C(=O)O1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70499801 | |
| Record name | 5-Chloro-2-methyl-4H-3,1-benzoxazin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70499801 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5627-73-6 | |
| Record name | 5-Chloro-2-methyl-4H-3,1-benzoxazin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70499801 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
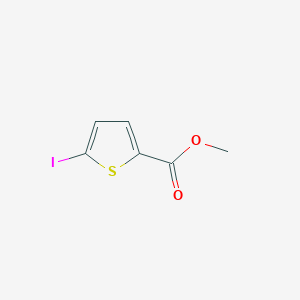

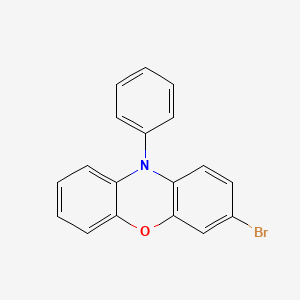
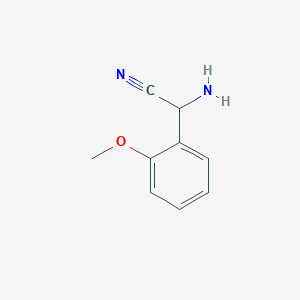
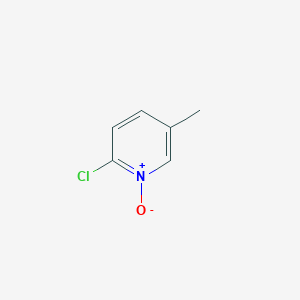
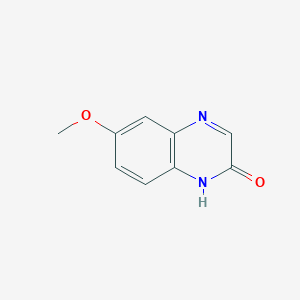
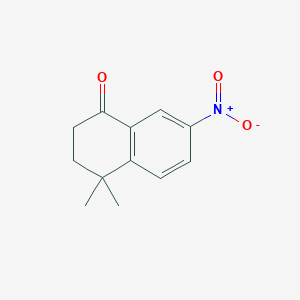
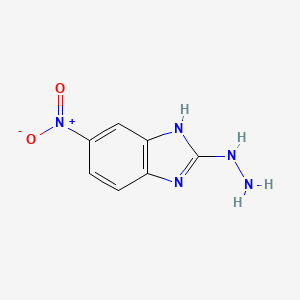
![8-Methoxy-4,5-dihydro-1H-benzo[d]azepin-2(3H)-one](/img/structure/B1601520.png)
![3-(1,4-Diazepan-1-yl)benzo[d]isothiazole](/img/structure/B1601524.png)
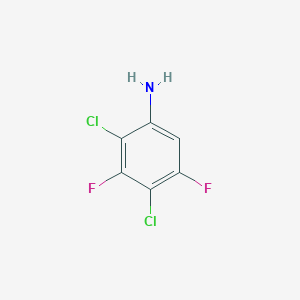
![[4,4'-Bipyridin]-3-amine](/img/structure/B1601526.png)
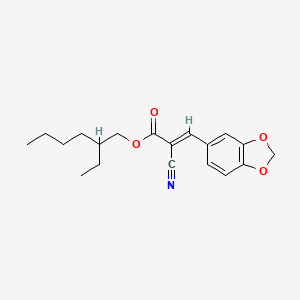
![1H-pyrazolo[4,3-b]pyridin-7-ol](/img/structure/B1601529.png)
